4-(Hydrazinylmethyl)pyridazine
Overview
Description
4-(Hydrazinylmethyl)pyridazine is a compound with the molecular formula C5H8N4. It has a molecular weight of 124.14 g/mol . The IUPAC name for this compound is pyridazin-4-ylmethylhydrazine .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 4-(Hydrazinylmethyl)pyridazine, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A strategy was developed to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The InChI string for 4-(Hydrazinylmethyl)pyridazine isInChI=1S/C5H8N4/c6-7-3-5-1-2-8-9-4-5/h1-2,4,7H,3,6H2
. The Canonical SMILES is C1=CN=NC=C1CNN
. The compound has a topological polar surface area of 63.8 Ų and contains 9 heavy atoms . Chemical Reactions Analysis
Pyridazine derivatives, including 4-(Hydrazinylmethyl)pyridazine, have been found to exhibit a wide range of chemical reactions . The reactions of the diazine ring and reactions of various substituents attached to the ring are considered .Physical And Chemical Properties Analysis
4-(Hydrazinylmethyl)pyridazine has a molecular weight of 124.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 124.074896272 g/mol . The compound has a complexity of 75.4 .Scientific Research Applications
Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . They have been described in a large number of research articles and patents, and several drugs based on its nucleus have come into light . Pyridazinone, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs and for its use in agrochemicals . Later on, this nucleus was found to be associated with a plethora of activities .
The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
During the last few decades, pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry and optoelectronics .
properties
IUPAC Name |
pyridazin-4-ylmethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-7-3-5-1-2-8-9-4-5/h1-2,4,7H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEFIYFYEMAAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydrazinylmethyl)pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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